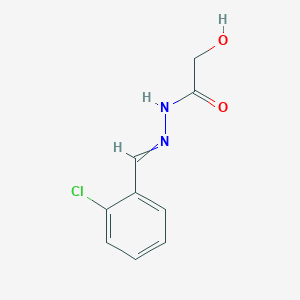

2-Chlorobenzaldehyde glycolylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chlorobenzaldehyde glycolylhydrazone is a useful research compound. Its molecular formula is C9H9ClN2O2 and its molecular weight is 212.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-chlorobenzaldehyde glycolylhydrazone exhibit significant antimicrobial properties. For instance, studies have shown that compounds synthesized from this hydrazone can effectively inhibit the growth of various bacterial and fungal strains. A notable example includes a study where synthesized derivatives were tested against Mycobacterium tuberculosis, demonstrating comparable efficacy to standard antibiotics like isoniazid and ciprofloxacin .

Anticancer Properties

Recent investigations have highlighted the potential anticancer activity of this compound derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their utility as potential chemotherapeutic agents. For example, a series of thieno[2,3-b]pyridines linked to this hydrazone demonstrated promising results in inhibiting cancer cell proliferation .

Agricultural Applications

Pesticide Development

this compound serves as an intermediate in the synthesis of various agrochemicals, including insecticides and acaricides. Its derivatives have been utilized to develop effective pest control agents that target specific pests while minimizing environmental impact. Research has indicated that these compounds can enhance crop yield by effectively managing pest populations without harming beneficial insects .

Plant Growth Regulators

In addition to its role in pesticide synthesis, this compound has been explored for use as a plant growth regulator. Studies have shown that certain derivatives can promote plant growth and development by modulating hormonal pathways within plants .

Organic Synthesis

Synthetic Intermediates

The compound is widely used as an intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and other organic compounds. For example, it is employed in the synthesis of triphenylmethane dyes and various pharmaceutical intermediates . The versatility of this compound allows for the generation of diverse functionalized compounds through various synthetic pathways.

Data Tables

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial properties of synthesized derivatives of this compound against various pathogens. The results indicated a significant inhibition zone compared to control groups, highlighting the compound's potential as a lead structure for developing new antibiotics .

- Agricultural Application Research : In another case study focusing on agricultural applications, researchers synthesized several hydrazone derivatives and tested their efficacy as insecticides against common agricultural pests. The results demonstrated a high level of effectiveness with minimal toxicity to non-target organisms, suggesting their viability as environmentally friendly pest management solutions .

- Synthesis and Characterization : A comprehensive study detailed the synthetic routes for producing this compound and its derivatives. The characterization included spectral analysis (NMR, IR) confirming the structural integrity and functional groups present in the synthesized compounds .

Análisis De Reacciones Químicas

Condensation Reactions

The hydrazone group enables participation in condensation reactions to form heterocyclic compounds:

Reaction with Active Methylene Compounds

When reacted with β-ketoesters or malononitrile under acidic conditions, 2-chlorobenzaldehyde glycolylhydrazone forms pyrimidine or pyrazole derivatives. For example:

-

Product : 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile

-

Conditions : Ethanol, reflux, 8–12 hours

Schiff Base Formation

Reacts with primary amines to form Schiff bases, which are precursors for metal complexes:

-

Example : Reaction with quinoline-3-carbohydrazide yields a Schiff base ligand for Co(II), Ni(II), and Cu(II) complexes .

-

Applications : Antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .

Reduction Reactions

The aldehyde group in the parent 2-chlorobenzaldehyde can be reduced, though the hydrazone modification alters reactivity:

Selective Reduction

-

Agent : Sodium borohydride (NaBH₄) in methanol

-

Product : 2-Chlorobenzyl alcohol glycolylhydrazone (partial reduction)

Catalytic Hydrogenation

-

Agent : H₂/Pd-C in ethanol

-

Product : 2-Chlorobenzylamine derivative

Metal Complexation

The compound acts as a ligand for transition metals, forming complexes with enhanced bioactivity:

Nucleophilic Additions

The aldehyde-hydrazone hybrid structure facilitates nucleophilic attacks:

Grignard Reagent Addition

-

Reagent : Methylmagnesium bromide (CH₃MgBr)

-

Product : 2-Chlorobenzyl hydrazone alcohol derivative

Wittig Reaction

Oxidation Reactions

Controlled oxidation modifies the hydrazone moiety:

Selenium Dioxide Oxidation

Ozone-Mediated Cleavage

Propiedades

Fórmula molecular |

C9H9ClN2O2 |

|---|---|

Peso molecular |

212.63 g/mol |

Nombre IUPAC |

N-[(2-chlorophenyl)methylideneamino]-2-hydroxyacetamide |

InChI |

InChI=1S/C9H9ClN2O2/c10-8-4-2-1-3-7(8)5-11-12-9(14)6-13/h1-5,13H,6H2,(H,12,14) |

Clave InChI |

LUJWZKMGSAFNNO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C=NNC(=O)CO)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.